molecular formula C15H16ClNO3 B1375943 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride CAS No. 1363404-82-3

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride

Cat. No.: B1375943
CAS No.: 1363404-82-3
M. Wt: 293.74 g/mol
InChI Key: FLTQDHPKWULFEM-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride is a chemical compound with a complex structure that includes an amino group, a benzyloxy group, and a hydroxyphenyl group

Preparation Methods

The synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Functional Group Introduction: Introduction of the benzyloxy group through a nucleophilic substitution reaction.

    Amino Group Addition: The amino group is introduced via a reduction reaction.

    Hydroxy Group Addition: The hydroxy group is added through a hydroxylation reaction.

    Final Product Formation: The final step involves the formation of the ethanone hydrochloride through a condensation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Condensation: Condensation reactions can lead to the formation of larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride can be compared with similar compounds such as:

    1-(3-Amino-4-(methoxy)-2-hydroxyphenyl)ethanone: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and biological activity.

    1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)propanone: This compound has a propanone group instead of an ethanone group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride, also known as compound CAS 871101-87-0, is a phenolic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 257.28 g/mol
  • CAS Number : 871101-87-0
  • Purity : Minimum of 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : This compound has shown potential as an inhibitor of monoamine oxidases (MAOs), particularly MAO-B, which is significant in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
  • Neuroprotective Effects : Studies indicate that this compound can protect neuronal cells from damage induced by oxidative stress, making it a candidate for further research in neuroprotection .

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects and enzyme inhibition capabilities of this compound:

  • Cytotoxicity : The compound was tested on Vero cells (African green monkey kidney epithelial cells), demonstrating a concentration-dependent cytotoxic effect. At concentrations up to 100 µg/mL, cell viability remained above 80%, indicating a favorable safety profile for further testing .
  • Enzyme Inhibition : The compound exhibited significant inhibitory activity against MAO-B with an IC50 value around 0.51 µM, suggesting its potential use in treating conditions associated with elevated MAO activity .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds related to this compound:

  • Alzheimer's Disease Models : In models simulating Alzheimer's disease, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of acetylcholine, improving cognitive function .
  • Neuroprotection Against Oxidative Stress : Research has demonstrated that compounds with antioxidant properties can mitigate neuronal damage in models subjected to oxidative stress, reinforcing the potential role of this compound in neuroprotection .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to other related compounds:

Compound NameMAO-B IC50 (µM)AChE InhibitionBChE InhibitionAntioxidant Activity
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone HCl0.51ModerateModerateHigh
Compound X (similar structure)0.69HighLowModerate
Compound Y (related phenolic)0.75LowHighHigh

Properties

IUPAC Name

1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3.ClH/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11;/h2-8,18H,9,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTQDHPKWULFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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